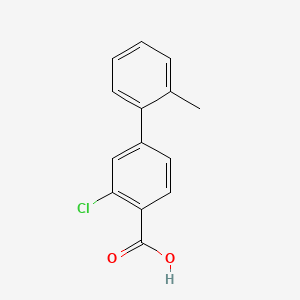

2-Chloro-4-(2-methylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(2-methylphenyl)benzoic acid is a chemical compound . It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .

Synthesis Analysis

The synthesis of 4-Chloro-2-methylbenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . Reactions at the benzylic position are also involved in the synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula ClC6H3(CH3)CO2H . The molecular weight is 170.59 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For instance, 4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .Scientific Research Applications

Plant Growth Regulation

Pybus, Smith, Wain, and Wightman (1959) explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids in plant growth regulation. They found that specific substitutions in the benzoic acid structure, including chloro-derivatives, significantly impacted plant growth-promoting activity (Pybus et al., 1959).

Chemical Synthesis and Reactions

Arient, Šlosar, Štěrba, and Obruba (1967) studied the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid, yielding various nitrobenzoyl-benzoic acids. This research contributes to understanding the chemical reactivity and potential applications of chloro-methylbenzoic acids in organic synthesis (Arient et al., 1967).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, including 2-chloro-4-(2-methylphenyl)benzoic acid. They found that irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This study is relevant for understanding the environmental degradation and photodecomposition of chlorobenzoic acids (Crosby & Leitis, 1969).

Solubility and Partitioning Studies

Hart, Grover, Zettl, Koshevarova, Zhang, Dai, Acree, Sedov, Stolov, and Abraham (2015) provided insights into the solubility and partitioning characteristics of various benzoic acids, including chloro- and methyl-substituted benzoic acids. Their work is essential for understanding the physical and chemical properties of these compounds (Hart et al., 2015).

Phase-Transfer Catalysis

Yang and Huang (2007) explored the benzoylation of 4-chloro-3-methylphenol sodium salt to synthesize 4-chloro-3-methylphenyl benzoate using phase-transfer catalysis. This research is significant for applications in synthetic chemistry and industrial processes (Yang & Huang, 2007).

Crystal Structure Analysis

Kim, Chung, and Park (1996) performed a structural analysis of tolfenamic acid, which is structurally related to this compound. Their findings contribute to the field of crystallography and drug design (Kim et al., 1996).

Safety and Hazards

2-Chloro-4-(2-methylphenyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Relevant Papers There are several relevant papers and documents related to this compound . These documents provide valuable information about the compound, its synthesis, and its potential applications. Further analysis of these papers could provide more detailed insights.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-(2-methylphenyl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is widely used as a food preservative . .

Mode of Action

Benzoic acid derivatives can have various modes of action depending on their specific chemical structure . For example, some benzoic acid derivatives can inhibit the synthesis of certain proteins . .

Biochemical Pathways

Benzoic acid and its derivatives can affect various biochemical pathways, such as those involved in protein synthesis . .

Result of Action

Some benzoic acid derivatives can interfere with protein synthesis, leading to various cellular effects . .

Action Environment

Factors such as pH and temperature can affect the stability and efficacy of many compounds . .

properties

IUPAC Name |

2-chloro-4-(2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULHBLXAMZMSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688592 |

Source

|

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1238634-51-9 |

Source

|

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)